Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate
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Overview
Description
Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate is a chemical compound with the molecular formula C11H19F3N2O2. It is known for its unique structure, which includes a piperazine ring substituted with a trifluoropropyl group and a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate typically involves the reaction of 3,3,3-trifluoropropylamine with piperazine, followed by esterification with methyl propanoate. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) can help in monitoring the reaction progress and ensuring the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the trifluoropropyl group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3,3,3-trifluoropropionate: Similar in structure but lacks the piperazine ring.
1-Piperazineacetic acid, α-methyl-4-(3,3,3-trifluoropropyl)-, methyl ester: A close structural analog with similar functional groups
Uniqueness
Methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate is unique due to the presence of both the trifluoropropyl group and the piperazine ring, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
Molecular Formula |
C11H19F3N2O2 |
---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
methyl 2-[4-(3,3,3-trifluoropropyl)piperazin-1-yl]propanoate |
InChI |
InChI=1S/C11H19F3N2O2/c1-9(10(17)18-2)16-7-5-15(6-8-16)4-3-11(12,13)14/h9H,3-8H2,1-2H3 |
InChI Key |
PLHHLTMFUOEERT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)OC)N1CCN(CC1)CCC(F)(F)F |
Origin of Product |
United States |
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